molecular formula C18H21N7 B2822179 4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2380140-95-2

4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2822179
CAS No.: 2380140-95-2
M. Wt: 335.415
InChI Key: LBSSJSKLNUEVRO-UHFFFAOYSA-N
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Description

4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity, and a piperazine ring, which is often found in pharmacologically active compounds.

Preparation Methods

The synthesis of 4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their coupling. One common method involves the use of Suzuki-Miyaura coupling, a widely-used reaction in organic synthesis for forming carbon-carbon bonds . This reaction is known for its mild conditions and high efficiency. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents and conditions used in these reactions depend on the specific transformation desired. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine include other pyrimidine derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their biological activity and therapeutic potential. For example, compounds like 1-(2-Pyrimidyl)piperazine and triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory properties . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic benefits.

Properties

IUPAC Name

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-2-13(3-1)15-10-16(22-11-21-15)24-6-8-25(9-7-24)18-17-14(4-5-19-17)20-12-23-18/h4-5,10-13,19H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSSJSKLNUEVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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